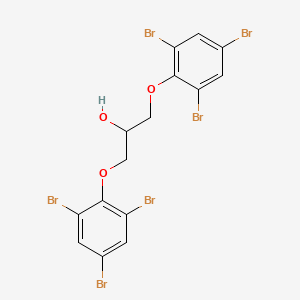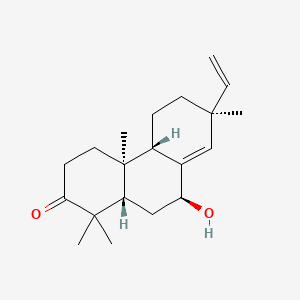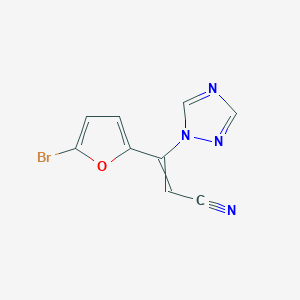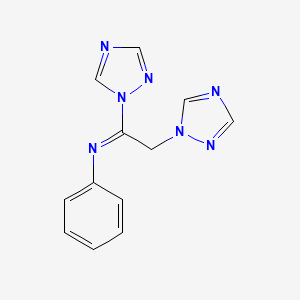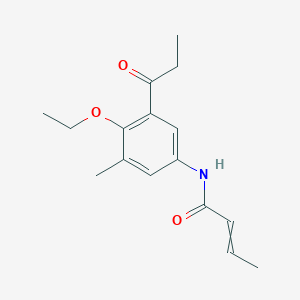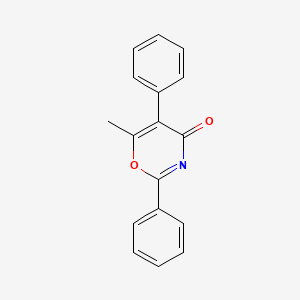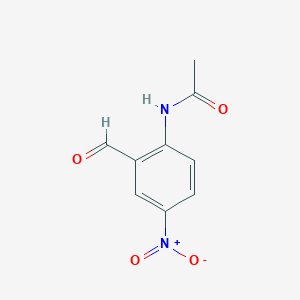![molecular formula C11H12N2O4 B14366610 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 92764-15-3](/img/structure/B14366610.png)
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol, and a catalyst like hydrochloric acid may be used to facilitate the reaction .
Industrial Production Methods
the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.
Scientific Research Applications
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: Another imidazolidine derivative with similar biological activities.
Thiazolidine derivatives: Known for their diverse therapeutic and pharmaceutical activities.
Uniqueness
5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine derivatives .
Properties
CAS No. |
92764-15-3 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5,10,15H,6H2,1H3,(H,12,14,16) |
InChI Key |
XLZZVWYRXGKQDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
